molecular formula C11H11Br2N B13645142 5-(Bromomethyl)-2-methylquinoline hydrobromide

5-(Bromomethyl)-2-methylquinoline hydrobromide

Cat. No.: B13645142
M. Wt: 317.02 g/mol
InChI Key: WJCCSOLTWMWCDM-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-2-methylquinoline hydrobromide is a chemical compound known for its unique structure and reactivity It belongs to the quinoline family, which is characterized by a fused ring system containing a benzene ring and a pyridine ring

Preparation Methods

The synthesis of 5-(Bromomethyl)-2-methylquinoline hydrobromide typically involves the bromination of 2-methylquinoline. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in a suitable solvent like carbon tetrachloride (CCl4) under reflux conditions. The resulting bromomethyl derivative is then treated with hydrobromic acid to obtain the hydrobromide salt.

For industrial production, the process is scaled up with careful control of reaction conditions to ensure high yield and purity. The use of environmentally friendly solvents and reagents is preferred to minimize the environmental impact.

Chemical Reactions Analysis

5-(Bromomethyl)-2-methylquinoline hydrobromide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.

    Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.

    Reduction Reactions: Reduction of the bromomethyl group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding methyl derivative.

Common reagents and conditions used in these reactions include organic solvents (eg, dichloromethane, ethanol), catalysts (eg, palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes

Scientific Research Applications

5-(Bromomethyl)-2-methylquinoline hydrobromide has a wide range of applications in scientific research:

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of novel drugs targeting various diseases, including cancer and infectious diseases. Its derivatives have shown promising biological activities in preclinical studies.

    Material Science: The compound is utilized in the synthesis of advanced materials, such as polymers and nanomaterials, with unique properties for applications in electronics and photonics.

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-2-methylquinoline hydrobromide is primarily based on its ability to undergo nucleophilic substitution reactions. The bromomethyl group acts as a leaving group, allowing the introduction of various functional groups into the quinoline ring system. This reactivity is exploited in the design of molecules with specific biological activities, targeting molecular pathways involved in disease processes.

Comparison with Similar Compounds

Similar compounds to 5-(Bromomethyl)-2-methylquinoline hydrobromide include:

    2-(Bromomethyl)pyridine hydrobromide: This compound has a similar bromomethyl group but differs in the ring structure, being a pyridine derivative rather than a quinoline derivative.

    5-Bromouracil: A brominated derivative of uracil, used primarily as an experimental mutagen in genetic research.

    5-Bromo-2-methylpyridine: Another brominated compound with a simpler structure compared to the quinoline derivative.

The uniqueness of this compound lies in its fused ring system, which imparts distinct chemical and biological properties, making it a valuable compound in various research domains.

Properties

Molecular Formula

C11H11Br2N

Molecular Weight

317.02 g/mol

IUPAC Name

5-(bromomethyl)-2-methylquinoline;hydrobromide

InChI

InChI=1S/C11H10BrN.BrH/c1-8-5-6-10-9(7-12)3-2-4-11(10)13-8;/h2-6H,7H2,1H3;1H

InChI Key

WJCCSOLTWMWCDM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC(=C2C=C1)CBr.Br

Origin of Product

United States

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